molecular formula C12H7BrO B1267964 4-Bromodibenzofuran CAS No. 89827-45-2

4-Bromodibenzofuran

Cat. No. B1267964
CAS RN: 89827-45-2
M. Wt: 247.09 g/mol
InChI Key: DYTYBRPMNQQFFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromodibenzofuran derivatives often involves key reactions such as debrominative decarboxylation, bromodecarboxylation, and bromocyclization. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones are prepared from maleic and phthalic anhydrides, highlighting a versatile approach to obtaining brominated furanones and isobenzofurans (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008). Another notable synthesis involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, demonstrating a broad substrate scope and further elaboration via palladium-catalyzed cross-coupling reactions (Zheng, Liu, Qiu, Xie, & Wu, 2019).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by bromine substitution, which significantly influences their chemical behavior and reactivity. For example, the crystal structure of certain derivatives, such as (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide, is determined by single crystal X-ray structure determination, revealing interactions like N–H···O and N–H···N hydrogen bonds (Chantrapromma et al., 2015).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, enabling the synthesis of a wide range of compounds. Reactions include palladium-catalyzed aryl-aryl coupling, which is pivotal for synthesizing dibenzofurans directly from aryl halides and ortho-bromophenols (Xu & Fan, 2008). Another example is the thermal decomposition of bromo-nitrophenylazides leading to benzofuroxans, demonstrating the compound's versatility (Takabatake, Takei, Miyazawa, Hasegawa, & Miyairi, 2001).

Scientific Research Applications

1. Environmental Chemistry and Toxicology

The study of the oxidative thermal degradation of bromophenols, including derivatives related to 4-Bromodibenzofuran, is significant in environmental chemistry. For instance, research conducted by Evans and Dellinger (2005) examined the gas-phase oxidative thermal degradation of 2-bromophenol and identified various by-products, including dibenzo-p-dioxin and dibenzofuran derivatives. This research is crucial for understanding the formation of toxic compounds in the environment, especially those involving brominated compounds like this compound (Evans & Dellinger, 2005).

2. Agricultural and Plant Science

The application of this compound derivatives in agriculture, particularly in the development of herbicide resistance, is a significant area of research. A study by Stalker et al. (1988) highlights the genetic engineering of plants using a bacterial detoxification gene to confer resistance to the herbicide bromoxynil. This research paves the way for creating crops that can withstand specific herbicides, thereby enhancing agricultural productivity (Stalker, Mcbride & Malyj, 1988).

3. Microbial Metabolism and Biodegradation

Studies on the microbial metabolism of brominated compounds, including those related to this compound, provide insights into biodegradation processes. For example, research by Knight, Berman, and Häggblom (2003) investigated the biotransformation of bromoxynil under various anaerobic conditions, revealing the potential pathways for the degradation of such compounds in the environment (Knight, Berman & Häggblom, 2003).

4. Biochemical and Pharmacological Research

The biochemical and pharmacological properties of compounds structurally related to this compound are also of interest in scientific research. For instance, a study by Buchta et al. (2004) evaluated the antifungal properties of certain halogenated compounds, including 4-bromophenyl derivatives, against various yeast and mold strains. This research contributes to the development of new antifungal agents and broadens our understanding of the biological activities of brominated compounds (Buchta et al., 2004).

Safety and Hazards

4-Bromodibenzofuran is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . It is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

Future Directions

4-Bromodibenzofuran, as a versatile scaffold for 4-substituted dibenzofuranes, has utility in semiconductors and OLED applications . This suggests potential future directions in these fields.

properties

IUPAC Name

4-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYBRPMNQQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332492
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89827-45-2
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromodibenzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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